1-[2-(3,4-dimethoxyphenyl)ethyl]decahydroquinolin-4-ol
Übersicht
Beschreibung
1-[2-(3,4-dimethoxyphenyl)ethyl]decahydroquinolin-4-ol, also known as DHQD, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic properties. DHQD belongs to the class of tetrahydroisoquinoline alkaloids and has been shown to possess a range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]decahydroquinolin-4-ol is not fully understood, but it is believed to act through a variety of pathways. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to inhibit the activity of monoamine oxidase B, which is involved in the breakdown of dopamine. This may lead to increased levels of dopamine in the brain, which could potentially be beneficial in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3,4-dimethoxyphenyl)ethyl]decahydroquinolin-4-ol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, and it has been shown to possess a range of pharmacological activities. However, there are also some limitations to its use in lab experiments. This compound can be difficult to purify, and its pharmacokinetics and toxicity have not been fully characterized.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(3,4-dimethoxyphenyl)ethyl]decahydroquinolin-4-ol. One area of interest is its potential use in the treatment of Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. Other potential therapeutic applications for this compound include the treatment of inflammation and pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,4-dimethoxyphenyl)ethyl]decahydroquinolin-4-ol has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to inhibit the activity of monoamine oxidase B, an enzyme that is involved in the breakdown of dopamine.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-22-18-8-7-14(13-19(18)23-2)9-11-20-12-10-17(21)15-5-3-4-6-16(15)20/h7-8,13,15-17,21H,3-6,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUSDZFWNVWMLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCC(C3C2CCCC3)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.